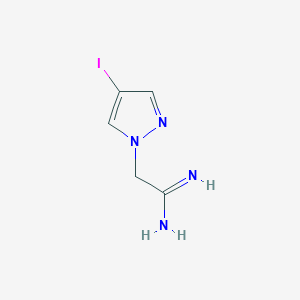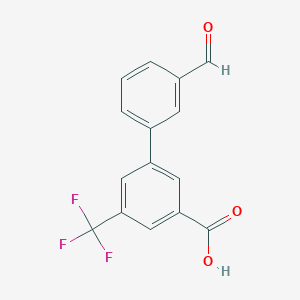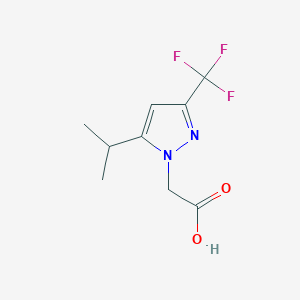
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the pyrazole ring, as well as an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would include a trifluoromethyl-substituted 1,3-dicarbonyl compound and isopropyl hydrazine.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where the pyrazole ring reacts with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole carboxylic acids, while reduction could produce pyrazoline derivatives.
Applications De Recherche Scientifique
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of agrochemicals, dyes, or other industrial products.
Mécanisme D'action
The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: Lacks the isopropyl group.
2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid: Lacks the trifluoromethyl group.
2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of both the isopropyl and trifluoromethyl groups in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid makes it unique. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C9H11F3N2O2 |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(2)6-3-7(9(10,11)12)13-14(6)4-8(15)16/h3,5H,4H2,1-2H3,(H,15,16) |
Clé InChI |
MMZUZGPWTGBKQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


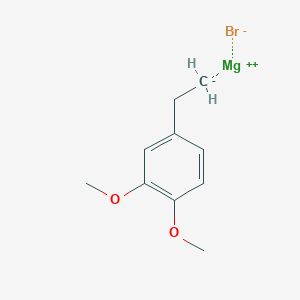
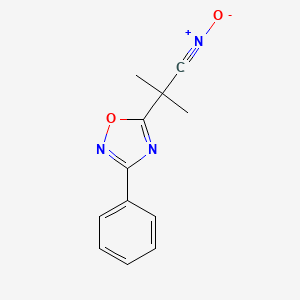
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)


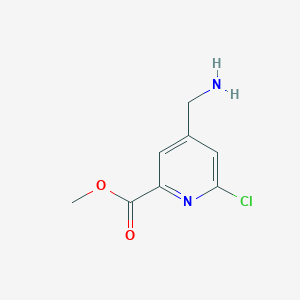
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)
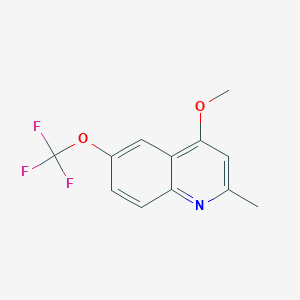
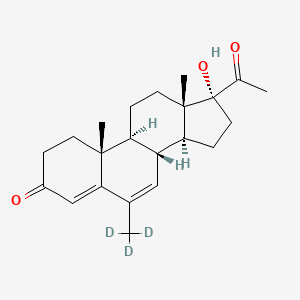

![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
